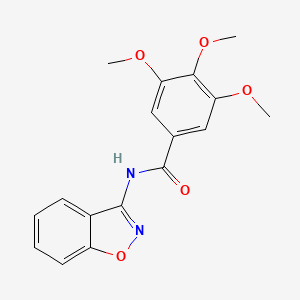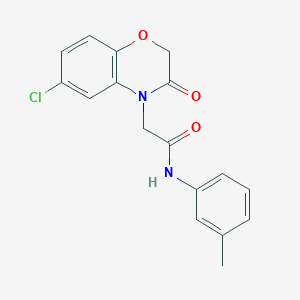
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as MNQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MNQ is a tetrahydroisoquinoline derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it has been shown to interact with various cellular targets. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to scavenge free radicals by donating hydrogen atoms to reactive oxygen species.
Biochemical and Physiological Effects
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to scavenge free radicals, which leads to the prevention of oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to be stable under various conditions, which makes it suitable for long-term storage and handling. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to be soluble in various solvents, which makes it suitable for different experimental conditions. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through different methods, which makes it accessible for various research groups. However, 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments, including its toxicity and potential side effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit toxicity in some cell lines, which requires caution in handling and dosing. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline may also exhibit potential side effects in vivo, which requires further investigation.
Zukünftige Richtungen
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an anti-inflammatory agent, as it has shown promising results in inhibiting the production of pro-inflammatory cytokines. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an antioxidant agent, as it has shown promising results in scavenging free radicals. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can also be further studied for its potential as a lead compound for drug discovery, as it has a unique chemical structure that can be modified for different applications.
Conclusion
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has shown promising results in inducing apoptosis in cancer cells, inhibiting the production of pro-inflammatory cytokines, and scavenging free radicals. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments, including its toxicity and potential side effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research, including its potential as an anticancer agent, anti-inflammatory agent, antioxidant agent, and lead compound for drug discovery.
Synthesemethoden
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been synthesized through different methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline. The Friedlander synthesis involves the reaction of an aryl ketone with an amine to form a tetrahydroisoquinoline. The Vilsmeier-Haack reaction involves the condensation of an amine with a formyl group to form an iminium ion, which then undergoes cyclization to form a tetrahydroisoquinoline. The synthesis of 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been achieved through the Pictet-Spengler reaction, which involves the condensation of 3-methyl-2-nitrobenzaldehyde with tetrahydroisoquinoline.
Wissenschaftliche Forschungsanwendungen
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an antioxidant agent, as it has been shown to scavenge free radicals.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-4-8-15(16(12)19(21)22)17(20)18-10-9-13-6-2-3-7-14(13)11-18/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJGBPUASSWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)

![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)


![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)


![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)